molecular formula C15H18N4O3S B2451214 N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide CAS No. 1448132-01-1

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide

Cat. No.: B2451214
CAS No.: 1448132-01-1
M. Wt: 334.39
InChI Key: YXXINDGCENDUGE-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted protein kinase inhibitors. This compound incorporates a pyrazole-sulfonamide pharmacophore, a structural motif extensively investigated for its potent biological activity. Research indicates that analogous pyrazole and sulfonamide-containing compounds demonstrate promising anti-proliferative effects against various human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The molecular design suggests potential as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2, a key regulator of cell cycle progression often dysregulated in cancers . Inhibition of CDK2/cyclin A2 can disrupt uncontrolled cell proliferation and induce apoptosis in malignant cells . The compound's structure features critical elements for bioactivity: the sulfonamide group can facilitate key hydrogen bonds within the enzyme's ATP-binding pocket, while the N-cyclopropylacetamide moiety contributes to metabolic stability and membrane permeability . This reagent is intended for use in biochemical research, cell-based assays, and early-stage drug discovery, specifically for studying kinase signaling pathways, cell cycle mechanisms, and for the in vitro evaluation of novel anticancer agents . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-19-10-14(9-16-19)23(21,22)18-13-4-2-11(3-5-13)8-15(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXINDGCENDUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth effectively, suggesting a potential application in developing new antibiotics .

Anticancer Activity

The compound's structure suggests it may interact with specific biological targets involved in cancer pathways. Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their efficacy against common bacterial strains. Among these, this compound showed promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Compound A8E. coli
Compound B16S. aureus
N-Cyclopropyl...12Pseudomonas aeruginosa

Case Study 2: Anticancer Potential

A separate investigation into the anticancer properties of pyrazole compounds revealed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The study utilized cell viability assays and flow cytometry to assess apoptosis rates, indicating that the compound effectively triggers programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the pyrazole ring or the sulfonamide group can significantly influence its pharmacological properties:

ModificationEffect on Activity
Methyl group on pyrazoleIncreased potency against bacteria
Variation in sulfonamide substituentsAltered binding affinity to target proteins

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring may also interact with hydrophobic pockets in the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(4-(1H-pyrazole-4-sulfonamido)phenyl)acetamide: Lacks the methyl group on the pyrazole ring.

    N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is unique due to the presence of the cyclopropyl group, which can impart rigidity and influence the compound’s binding properties. The combination of the pyrazole ring and sulfonamide group also contributes to its distinct chemical and biological properties .

Biological Activity

N-Cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research.

Chemical Structure and Properties

  • Molecular Formula : C14H17N3O2S
  • Molecular Weight : 301.37 g/mol
  • CAS Number : 1223351-49-2

The compound features a cyclopropyl group, a pyrazole ring, and a sulfonamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains and fungi. For instance, derivatives were tested against E. coli and Staphylococcus aureus, revealing promising results in inhibiting growth .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds with similar structures demonstrated up to 85% inhibition of TNF-α at specific concentrations in comparison to standard anti-inflammatory drugs .

Anticancer Activity

This compound has also been evaluated for anticancer properties. Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Research Findings and Case Studies

A series of studies have explored the biological activities of various pyrazole derivatives, including the compound :

Study Biological Activity Findings
AntimicrobialSignificant activity against E. coli and Staphylococcus aureus
Anti-inflammatoryUp to 85% inhibition of TNF-α production
AnticancerInduction of apoptosis in cancer cell lines

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation.
  • Cell Cycle Regulation : The compound may affect cell cycle progression in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonamide formation between 1-methyl-1H-pyrazole-4-sulfonyl chloride and 4-aminophenylacetamide derivatives. Key steps include:

  • Coupling Reactions : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under nitrogen atmosphere .
  • Cyclopropane Introduction : Alkylation with cyclopropylamine under basic conditions (e.g., sodium hydride) to form the N-cyclopropylacetamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How is the compound characterized for purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) confirm substituent positions and cyclopropane integration .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What methodologies are used to analyze its crystal structure and conformational dynamics?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction data collected at 100 K using Mo-Kα radiation. Structure solved via SHELXT (intrinsic phasing) and refined with SHELXL-2018/3 (full-matrix least-squares) .
  • Hydrogen Bonding Analysis : Identification of R₂²(10) dimer motifs via N–H⋯O interactions, critical for stabilizing crystal packing .
  • Torsional Angle Calculations : Dihedral angles between aromatic rings (e.g., 48.45°–80.70°) reveal steric and electronic effects on conformation .

Q. How to design experiments to assess its biological activity and mechanism of action?

  • Methodological Answer :

  • Target Identification : Molecular docking (AutoDock Vina) against kinases or GPCRs, leveraging the sulfonamide’s affinity for zinc-containing enzymes .
  • In Vitro Assays :
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Metabolic Stability : Liver microsome assays (human/rat) to evaluate CYP450-mediated degradation .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Dose-Response Reevaluation : Test broader concentration ranges (e.g., 0.1–100 µM) to identify non-linear effects .
  • Structural Analog Comparison : Synthesize derivatives (e.g., fluorophenyl or chlorophenyl variants) to isolate substituent-specific activity .
  • Batch Reprodubility Checks : Validate synthetic protocols (e.g., inert atmosphere purity, catalyst lot variability) to rule out impurities .

Q. What in silico methods predict its pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, blood-brain barrier permeability, and hERG inhibition .
  • Metabolite Identification : CYP450 metabolism simulation (e.g., StarDrop’s WhichP450™) to predict Phase I/II metabolites .
  • Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity risks based on structural alerts (e.g., sulfonamide hypersensitivity) .

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